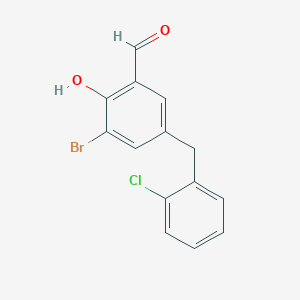

3-Bromo-5-(2-chlorobenzyl)-2-hydroxybenzaldehyde

Description

3-Bromo-5-(2-chlorobenzyl)-2-hydroxybenzaldehyde (CAS: 1179618-11-1) is a halogenated aromatic aldehyde with a molecular formula of C₁₄H₁₀BrClO₂ (calculated molecular weight: 325.5 g/mol). The compound features a 2-hydroxybenzaldehyde core substituted at position 3 with a bromine atom and at position 5 with a 2-chlorobenzyl group. The benzyl substituent introduces steric bulk and aromaticity, distinguishing it from simpler halogenated analogues. Notably, it is listed as a discontinued product, limiting its current availability .

Properties

IUPAC Name |

3-bromo-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO2/c15-12-7-9(6-11(8-17)14(12)18)5-10-3-1-2-4-13(10)16/h1-4,6-8,18H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWSCRSUOSVEJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC(=C(C(=C2)Br)O)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2-chlorobenzyl)-2-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method is the bromination of 2-hydroxybenzaldehyde followed by a subsequent chloromethylation reaction. The reaction conditions require careful control of temperature, solvent choice, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(2-chlorobenzyl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve the use of nucleophiles like sodium cyanide (NaCN) or ammonia (NH₃).

Major Products Formed:

Oxidation: 3-Bromo-5-(2-chlorobenzyl)-2-hydroxybenzoic acid.

Reduction: 3-Bromo-5-(2-chlorobenzyl)-2-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound and its derivatives are being studied for their therapeutic potential. They may serve as lead compounds in the development of new drugs.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-5-(2-chlorobenzyl)-2-hydroxybenzaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular pathways involved would depend on the specific derivative and its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Bromo-5-(2-chlorobenzyl)-2-hydroxybenzaldehyde with key analogues, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations at Position 5

The substituent at position 5 significantly influences reactivity, solubility, and application.

Table 1: Key Compounds and Properties

Structural and Functional Insights

This contrasts with the electron-deficient nitro group in 3-bromo-2-hydroxy-5-nitrobenzaldehyde, which strongly activates the aldehyde for nucleophilic attack . Chlorine (in 3-bromo-5-chloro-2-hydroxybenzaldehyde) and tert-butyl groups exhibit moderate and steric effects, respectively. The tert-butyl derivative’s hydrophobicity limits its use in aqueous reactions .

Solubility and Reactivity :

- The 2-chlorobenzyl group enhances lipophilicity, making the target compound more soluble in organic solvents than its chloro- or nitro-substituted counterparts. However, its discontinued status restricts practical use .

- The dibromo analogue (3,5-dibromo-2-hydroxybenzaldehyde) has higher symmetry and molecular weight, favoring crystallization and metal coordination .

Applications :

Biological Activity

3-Bromo-5-(2-chlorobenzyl)-2-hydroxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a bromine atom and a chlorine atom, which are significant for its biological activity. The presence of the hydroxyl group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Its structural features suggest potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Biological Activity Data

Research has indicated that this compound exhibits various biological activities. Below is a summary of key findings:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria (e.g., E. coli) | |

| Anti-inflammatory | Reduces inflammation in animal models | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme inhibition | Inhibits specific metabolic enzymes |

Case Studies

- Antimicrobial Studies : A study demonstrated that this compound effectively inhibited the growth of gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

- Anti-Cancer Research : In vitro studies on human cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

- Inflammation Models : Animal studies indicated that administration of the compound significantly reduced markers of inflammation, such as cytokine levels, suggesting its utility in treating inflammatory diseases.

Q & A

Q. Key Optimization Parameters :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | Br₂, H₂SO₄, 0–5°C | 65–75 | 90–95 |

| Formylation | DMF, POCl₃, 50°C | 70–80 | 85–90 |

| Benzylation | 2-Chlorobenzyl bromide, K₂CO₃, DMF, 80°C | 60–70 | 95–97 |

Advanced: How to resolve contradictions in NMR spectral data for derivatives of this compound?

Answer:

Contradictions in NMR data (e.g., unexpected splitting or shifts) often arise from:

- Steric hindrance : Bulky substituents (e.g., 2-chlorobenzyl) cause anisotropic effects, altering chemical shifts. Use 2D NMR (COSY, HSQC) to confirm coupling patterns .

- Tautomerism : The hydroxyl and aldehyde groups may form intramolecular hydrogen bonds, leading to dynamic equilibria. Variable-temperature NMR (VT-NMR) can stabilize tautomers for clearer analysis .

- Impurity interference : Trace solvents (e.g., DMF) or byproducts (e.g., brominated side-products) may overlap signals. Purify via column chromatography (silica gel, hexane/EtOAc) and validate with HPLC-MS .

Basic: What characterization techniques are essential for confirming its structure?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons, aldehyde peak at ~10 ppm) .

- FT-IR : Detect hydroxyl (3200–3600 cm⁻¹) and aldehyde (~2820, 1720 cm⁻¹) stretches .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ (theoretical m/z: 311.94 for C₁₄H₁₀BrClO₂) .

- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects (e.g., torsion angles between benzyl and aldehyde groups) .

Advanced: How to design derivatives for enhanced biological activity while minimizing toxicity?

Answer:

Structural Modifications :

| Position | Modification | Rationale | Biological Impact |

|---|---|---|---|

| 2-Hydroxy | Methylation (→ methoxy) | Reduce metabolic oxidation | Increased plasma stability |

| 5-Benzyl | Fluorine substitution (→ 2-fluoro-benzyl) | Enhance lipophilicity & target binding | Improved CNS penetration |

| Aldehyde | Reduction (→ alcohol) | Eliminate reactive aldehyde | Lower hepatotoxicity |

Q. Validation Workflow :

Docking Studies : Simulate interactions with target enzymes (e.g., CYP450) using AutoDock Vina .

In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) .

Basic: What are its primary applications in medicinal chemistry research?

Answer:

- Lead compound : Serves as a scaffold for antipsychotics (via benzodiazepine analogs) and antiviral agents (e.g., protease inhibitors) .

- Enzyme inhibition : Modulates activity of kinases (e.g., JAK2) and oxidoreductases via electrophilic aldehyde interactions .

- Pro-drug synthesis : The aldehyde group is functionalized to Schiff bases for controlled drug release .

Advanced: How to address low yields in large-scale benzylation reactions?

Answer:

Common issues and solutions:

| Problem | Cause | Solution |

|---|---|---|

| Incomplete benzylation | Poor nucleophilicity of phenolic oxygen | Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity |

| Side reactions (e.g., dimerization) | Excess base or high temperature | Optimize stoichiometry (1:1.2 substrate:benzyl bromide) and lower reaction temp to 60°C |

| Product degradation | Acidic workup conditions | Neutralize with NaHCO₃ instead of HCl |

Q. Scalability Data :

| Scale | Yield (Lab vs. Pilot) | Purity (Lab vs. Pilot) |

|---|---|---|

| 10 g | 70% | 95% |

| 1 kg | 55% | 88% |

Basic: What are its structurally analogous compounds and their key differences?

Answer:

| Compound | Substituents | Key Features |

|---|---|---|

| 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | 5-F, 4-OH | Higher polarity; used in PET imaging |

| 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde | 4-Br-benzyl, 2-OCH₂ | Enhanced halogen bonding; antiviral activity |

| 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | 5-t-Bu | Improved steric shielding; enzyme inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.